ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with distinct substituents:
- 3-(4-Fluorophenyl): Introduces aromaticity and electron-withdrawing effects.
- 2-Methyl group: Modifies steric bulk and lipophilicity.
- Ethyl ester at C6: Influences metabolic stability and bioavailability.
This compound belongs to a broader class of nitrogen-containing heterocycles widely studied for their pharmacological properties, including anticancer, antiviral, and kinase-inhibitory activities [5].
Properties
IUPAC Name |
ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-4-6-11(17)7-5-10/h4-8H,3,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIGMGJKBNIRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)F)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with hydrazine hydrate can yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Cyclocondensation and Core Formation
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation between 5-amino-1H-pyrazole derivatives and β-dicarbonyl electrophiles. For the target compound, microwave-assisted reactions using 5-amino-3-(4-fluorophenyl)-1H-pyrazole and ethyl 3-oxobutanoate under solvent-free conditions achieve yields >75% . Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 120°C (microwave irradiation) | 78 |
| Catalyst | None | — |
| Reaction Time | 20 minutes | — |
Regioselectivity is confirmed via NMR (δ 12.16 ppm for NH) and X-ray crystallography, ruling out alternative isomeric products .
Halogenation at Position 3
Oxidative halogenation using sodium iodide/potassium persulfate introduces iodine at position 3 :
Reaction:
| Halogen Source | Yield (%) | Purity (HPLC) |
|---|---|---|
| NaI | 72 | 98.5 |
| NaBr | 65 | 97.8 |
Product characterization via NMR reveals a distinct C-I peak at 98.2 ppm .
Nucleophilic Substitution at Position 7
The 7-amino group undergoes substitution with acyl chlorides or sulfonyl chlorides:
Example Reaction:
| Electrophile | Yield (%) | Reaction Time |
|---|---|---|
| Acetyl chloride | 85 | 2 hours |
| Benzoyl chloride | 78 | 3 hours |
LC-MS analysis confirms [M+H] at m/z 387 for the acetamido product .
Ester Functionalization
The ethyl ester group participates in hydrolysis and reductions:
Hydrolysis:
Reduction:
Formylation at Position 3
Vilsmeier-Haack formylation introduces a formyl group:
Conditions:
POCl/DMF (1:2) in dichloroethane at 60°C for 5 hours .
| Substrate | Yield (%) | NMR (CHO, ppm) |
|---|---|---|
| Parent compound | 81 | 9.87 (s, 1H) |
Enzymatic Hydroxylation
In mycobacterial systems, FAD-dependent hydroxylase Rv1751 oxidizes the compound at position 5:
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines, including ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, as inhibitors of Mycobacterium tuberculosis (M.tb). Research indicates that compounds with a similar structure exhibit potent activity against M.tb by inhibiting mycobacterial ATP synthase. For instance, novel analogues demonstrated significant in vitro growth inhibition of M.tb and exhibited favorable pharmacokinetic properties in mouse models .
Cancer Therapeutics
The compound is also being explored for its anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for developing new cancer therapies. Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidine may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Chemical Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules. The compound can undergo various chemical reactions, including oxidation and substitution reactions, which facilitate the development of new derivatives with enhanced biological activity .
Biological Research
Mechanism of Action Studies
The mechanism by which this compound exerts its effects is under investigation. Studies suggest that it may bind to key enzymes or receptors involved in disease processes, thereby modulating their activity and leading to therapeutic effects. Understanding these mechanisms is crucial for optimizing its use in clinical applications .
Industrial Applications
In addition to its pharmaceutical applications, this compound is being evaluated for use in material sciences and catalysis. Its unique chemical structure allows for potential applications in developing new materials or as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives significantly alter physicochemical and biological properties. Representative examples include:
| Compound Name | Substituents | Key Differences | Biological Implications |
|---|---|---|---|
| Ethyl 7-amino-2-hydroxy-5-p-tolyl-3-((3-(trifluoromethyl)phenyl)diazenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (11a) [5] | - 2-Hydroxy - 5-p-Tolyl - 3-Diazenyl (CF₃-phenyl) |
- Hydroxy reduces lipophilicity vs. methyl. - Diazenyl group introduces π-conjugation. |
Enhanced cytotoxicity against EGFR^L858R/T790M mutants due to electron-withdrawing CF₃ and diazenyl motifs. |
| Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate [9] | - Tetrazole ring - 4-Bromophenyl - CF₃ at C5 |
- Tetrazole increases hydrogen bonding (N–H⋯N interactions). - Bromine enhances halogen bonding. |
Stabilized crystal packing; potential for solid-state applications. |
| Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate [25] | - Methyl ester - No amino/aryl groups |
- Smaller ester group reduces steric hindrance. - Simpler substitution pattern. |
Limited bioactivity; used as a synthetic intermediate. |
| 7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) [13] | - Chlorophenylazo - Carbonitrile - Ethyl at C2 |
- Azo group enables photoisomerization. - Carbonitrile enhances electrophilicity. |
Potential as a photoswitchable probe or agrochemical. |
Structural Conformations and Crystallography
- Target Compound : Predicted to adopt a planar pyrazolo[1,5-a]pyrimidine core with a flattened envelope conformation (based on analogues in [9]). The 4-fluorophenyl group likely induces near-orthogonal dihedral angles (~85–90°) relative to the core, minimizing steric clashes.
- Analogues :
- Ethyl 7-(4-bromophenyl)-5-CF₃-tetrazolo[1,5-a]pyrimidine-6-carboxylate exhibits a dihedral angle of 84.3° between tetrazole and bromophenyl rings, stabilized by N–H⋯N hydrogen bonds (2.89 Å) [9].
- Triazolopyrimidines (e.g., methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H-triazolo[1,5-a]pyrimidine-6-carboxylate) show puckered conformations due to fused triazole rings, altering binding pocket compatibility [12].
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 343.34 g/mol | 3.2 | 2 | 4 |
| 11a [5] | 498.39 g/mol | 4.8 | 3 | 6 |
| 10c [13] | 402.83 g/mol | 4.5 | 1 | 5 |
Table 2: Crystallographic Parameters (Selected Analogues)
| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bond Length (Å) | Reference |
|---|---|---|---|---|
| Ethyl 7-(4-bromophenyl)-5-CF₃-tetrazolo[1,5-a]pyrimidine-6-carboxylate | P 1 | 84.3 | 2.89 (N–H⋯N) | [9] |
| Ethyl 5,7-dimethyltriazolo[1,5-a]pyrimidine-6-carboxylate | C2/c | 89.5 | 2.95 (C–H⋯O) | [4] |
Biological Activity
Ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with hydrazine hydrate can yield the desired pyrazolo[1,5-a]pyrimidine derivative. The process may also be optimized for industrial production through catalysts and temperature control to maximize yield and purity .
Antimycobacterial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on mycobacterial ATP synthase, making them promising candidates for treating Mycobacterium tuberculosis (M.tb). This compound has been shown to inhibit M.tb growth effectively in vitro. The presence of the 4-fluorophenyl group enhances its biological activity by increasing lipophilicity and metabolic stability .
Antitumor Activity
The compound demonstrates significant antitumor properties. It has been found to inhibit key kinases involved in cancer cell proliferation and survival pathways. For example, it can disrupt signaling pathways critical for cancer cell survival by binding to the active sites of these enzymes. This mechanism of action suggests potential applications in cancer therapy .
Other Pharmacological Activities
This compound also exhibits anti-inflammatory and antimicrobial activities. Studies have shown that related pyrazole derivatives possess notable antifungal properties against various phytopathogenic fungi . The compound's diverse pharmacological profile makes it a candidate for further exploration in drug development.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure of pyrazolo[1,5-a]pyrimidines significantly influence their biological activity. The introduction of various substituents at specific positions on the pyrazolo ring can enhance potency against specific targets. For instance:
| Substituent Position | Example Substituent | Effect on Activity |
|---|---|---|
| 3 | 4-Fluorophenyl | Increased lipophilicity |
| 7 | Amino group | Enhanced enzyme inhibition |
| 2 | Methyl group | Improved metabolic stability |
These findings underscore the importance of structural modifications in optimizing the therapeutic potential of these compounds .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antitubercular Study : A study demonstrated that this compound significantly inhibited M.tb growth with an IC50 value comparable to existing antitubercular agents .
- Anticancer Evaluation : In vitro tests revealed that it induced apoptosis in cancer cell lines by inhibiting specific kinases associated with cell survival pathways .
- Antifungal Activity : Related compounds showed promising antifungal activity against pathogens like Rhizoctonia solani, indicating a broader spectrum of biological activity .
Q & A
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate?
Methodological Answer: The core scaffold of pyrazolo[1,5-a]pyrimidines is typically synthesized via condensation of 5-aminopyrazoles with β-diketones or enaminones. For example:
- Route 1 : Reacting 5-amino-3-(4-fluorophenyl)-2-methylpyrazole with ethyl 3-oxo-4-(substituted)butanoate derivatives in ethanol under reflux (30–60 minutes), followed by column chromatography (petroleum ether/ethyl acetate) for purification .
- Route 2 : Using sodium nitromalonaldehyde as a precursor for cyclization with 5-aminopyrazoles, followed by nitro group reduction to introduce the amino group .
Q. Key Optimization Parameters :
- Solvent choice (ethanol, DMF, or pyridine) affects reaction rate and yield .
- Substituents on the pyrazole ring (e.g., 4-fluorophenyl) influence regioselectivity during cyclization .
Table 1 : Representative Yields and Conditions for Analogous Compounds
| Compound Type | Yield (%) | Melting Point (°C) | Characterization Methods | Reference |
|---|---|---|---|---|
| 7-Amino-3-(2'-Cl-phenyl) | 62 | 266–268 | IR, H/C NMR, MS | |
| 7-Benzamido-3-carboxamide | 65 | 285–287 | H NMR, elemental analysis |
Q. How are pyrazolo[1,5-a]pyrimidines characterized structurally, and what analytical techniques are most reliable?
Methodological Answer:
- Spectroscopy :
- IR : Confirms functional groups (e.g., NH at ~3300 cm, ester C=O at ~1700 cm) .
- NMR : H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). C NMR identifies quaternary carbons (e.g., pyrimidine C6 at ~160 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H] for CHFNO: calc. 351.11, obs. 351.09) .
- X-ray Crystallography : Resolves regiochemistry (e.g., dihedral angles between fused rings <2°) and hydrogen-bonding networks (C–H···O/N interactions) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields or regioselectivity for pyrazolo[1,5-a]pyrimidines?
Methodological Answer: Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) slow enamine formation, reducing yields compared to electron-donating groups .
- Solvent Polarity : Polar solvents (DMF, pyridine) favor carboxamide formation but may promote side reactions (e.g., hydrolysis of esters) .
Q. Experimental Design Recommendation :
- Conduct a DoE (Design of Experiments) varying solvent, temperature, and substituents.
- Use N NMR or F NMR to track regioselectivity in real time .
Q. What strategies are effective for modifying the 7-amino group to enhance biological activity or solubility?
Methodological Answer:
- Acylation : React with benzoyl chloride in pyridine to form 7-benzamido derivatives, improving lipophilicity (logP increases by ~1.5 units) .
- Sulfonation : Introduce sulfonamide groups via HSO-catalyzed reactions to enhance aqueous solubility .
- Coupling Reactions : Use bis(pentafluorophenyl) carbonate (BPC) to activate carboxylic acids for amide bond formation with amines .
Table 2 : Functionalization Outcomes for Carboxamide Derivatives
| Derivative | Biological Activity (IC, μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 7-Amino-N-(4,6-dimethyl) | 0.12 (COX-2 inhibition) | 0.8 | |
| 7-Benzamido-3-carboxamide | 0.08 (CRF1 antagonism) | 0.5 |
Q. How do solid-state properties (e.g., crystallinity, polymorphism) impact the compound’s stability or bioavailability?
Methodological Answer:
- Crystallinity : X-ray data shows that intermolecular C–H···O hydrogen bonds (2.8–3.0 Å) stabilize the lattice, reducing hygroscopicity .
- Polymorphism Screening : Use solvent-mediated crystallization (e.g., cyclohexane vs. ethanol) to identify forms with higher melting points (>250°C) and better thermal stability .
Key Finding :
Pyrazolo[1,5-a]pyrimidines with planar fused-ring systems exhibit higher bioavailability due to improved membrane permeability .
Q. What computational methods are suitable for predicting the reactivity or binding modes of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C6-carboxylate for nucleophilic attacks) .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like HMG-CoA reductase (binding energy < -8 kcal/mol) .
Validation : Compare docking poses with crystallographic data for CRF1 receptors (RMSD < 1.5 Å) .
Data Contradiction Analysis
Q. Why do reported melting points for similar compounds vary significantly (e.g., 221–268°C)?
Resolution :
- Impurity Levels : Crude products contaminated with unreacted enaminones lower observed melting points. Recrystallization from ethanol/DMF (1:1) increases purity .
- Regioisomer Formation : Isomeric byproducts (e.g., 5- vs. 7-substituted pyrimidines) have distinct melting points. HPLC-PDA analysis (C18 column, 254 nm) can separate and quantify isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
